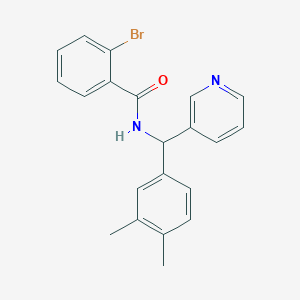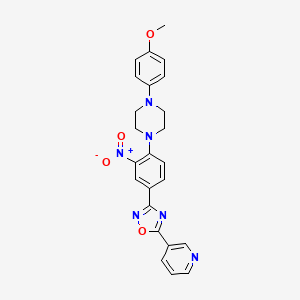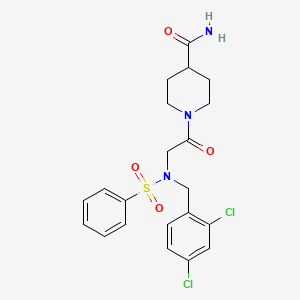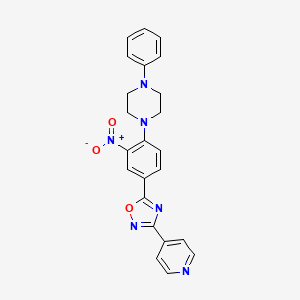
2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has attracted the attention of many researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can cause structural changes in the DNA molecule, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its potential as a new drug candidate for the treatment of cancer and other diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its effectiveness.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One direction is to further investigate its mechanism of action in order to optimize its effectiveness as a new drug candidate. Another direction is to explore its potential applications in the development of new imaging agents for the detection of tumors. Additionally, research can be conducted to investigate its potential as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide can be achieved through a multi-step process. The first step involves the reaction between 3,4-dimethylbenzaldehyde and pyridine-3-carboxaldehyde in the presence of a base to form 3,4-dimethyl-2-(pyridin-3-yl)benzaldehyde. This intermediate is then reacted with N-bromoacetamide in the presence of a catalyst to form 2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been used in several scientific research studies. It has been shown to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs for the treatment of cancer and other diseases. It has also been used in the development of new imaging agents for the detection of tumors.
Propiedades
IUPAC Name |
2-bromo-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHNFZSOPWHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7690554.png)

![4-(tert-butyl)-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690563.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7690580.png)
![ethyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7690587.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690625.png)


![2-(5-Methylfuran-2-yl)benzo[d]thiazole](/img/structure/B7690657.png)

